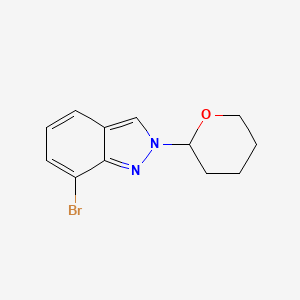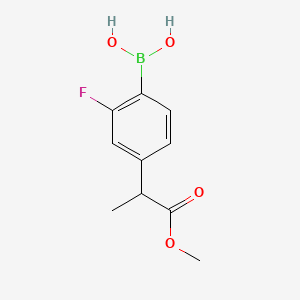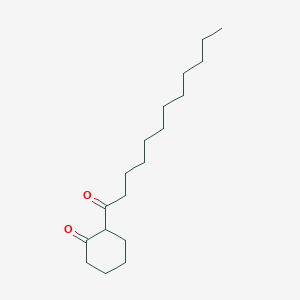
2-(1-Oxododecyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxododecyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a dodecyl group at the 2-position, where the dodecyl group contains a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxododecyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 2-(1-dodecyl)cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction is typically carried out in an acidic medium and requires careful monitoring to ensure complete conversion to the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxododecyl)cyclohexanone undergoes various chemical reactions typical of ketones and substituted cyclohexanones. These include:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the α-position, facilitated by the presence of the electron-withdrawing ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Base-catalyzed reactions using reagents such as sodium ethoxide.
Major Products Formed
Oxidation: Formation of dodecanoic acid and cyclohexanone.
Reduction: Formation of 2-(1-dodecyl)cyclohexanol.
Substitution: Formation of α-substituted cyclohexanones.
Scientific Research Applications
2-(1-Oxododecyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studies of ketone reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-(1-Oxododecyl)cyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the long dodecyl chain.
2-(1-Oxooctyl)cyclohexanone: A similar compound with a shorter octyl chain instead of a dodecyl chain.
2-(1-Oxodecyl)cyclohexanone: Another similar compound with a decyl chain.
Uniqueness
2-(1-Oxododecyl)cyclohexanone is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. The long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-dodecanoylcyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18(16)20/h16H,2-15H2,1H3 |
InChI Key |
SUPQWPDWYIKQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


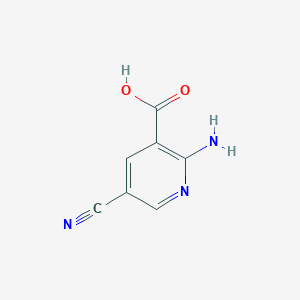
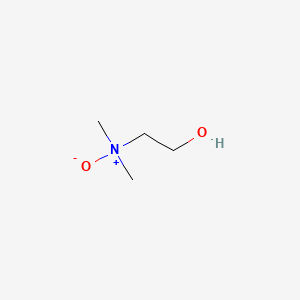

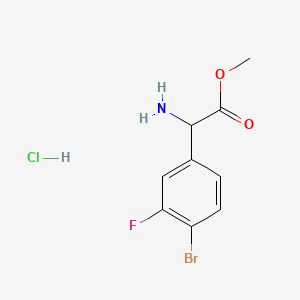
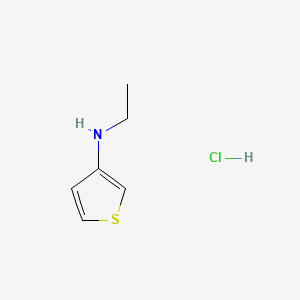
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
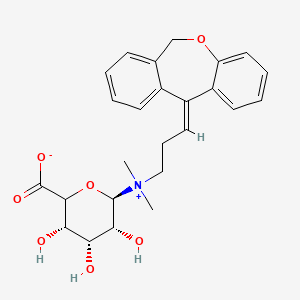

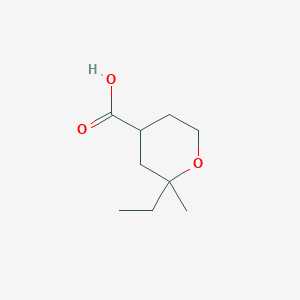
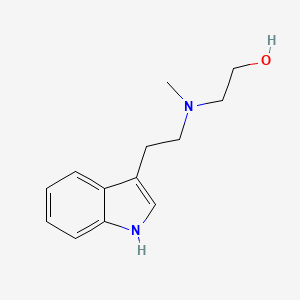
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

